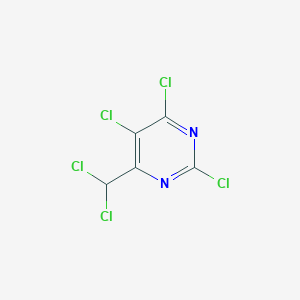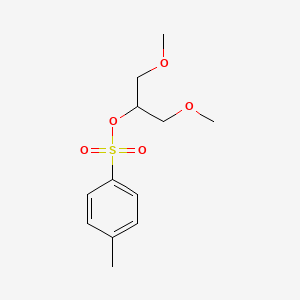
5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinamine, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinamine, 98% (5-Cl-6-DCM-2-F-4-PY) is a novel fluorinated pyrimidinamine molecule with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 181.1 g/mol and a melting point of 168-170°C. 5-Cl-6-DCM-2-F-4-PY is a highly versatile molecule that has been used in a variety of synthetic and biological studies.
Mechanism of Action
The mechanism of action of 5-Cl-6-DCM-2-F-4-PY is not well understood. It is believed that the molecule is able to interact with specific proteins in the cell, leading to the inhibition of certain biochemical pathways. In addition, the molecule may act as an allosteric inhibitor, meaning that it can bind to a specific site on a protein and alter its conformation in such a way that it is no longer able to interact with its target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Cl-6-DCM-2-F-4-PY are not well understood. However, it is believed that the molecule may be able to interact with certain proteins in the cell, leading to the inhibition of certain biochemical pathways. In addition, the molecule may act as an allosteric inhibitor, meaning that it can bind to a specific site on a protein and alter its conformation in such a way that it is no longer able to interact with its target molecule.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-Cl-6-DCM-2-F-4-PY in laboratory experiments is its versatility. The molecule has a wide range of applications in scientific research, making it a valuable tool for scientists. In addition, the molecule is relatively easy to synthesize, making it a cost-effective reagent.
The main limitation of using 5-Cl-6-DCM-2-F-4-PY in laboratory experiments is its lack of specificity. The molecule has a wide range of effects on different proteins and biochemical pathways, making it difficult to predict its effects in a given experiment.
Future Directions
The potential applications of 5-Cl-6-DCM-2-F-4-PY are vast, and the molecule has the potential to be used in a variety of scientific research applications. Some potential future directions include:
1. Development of new synthetic methods using 5-Cl-6-DCM-2-F-4-PY as a building block.
2. Development of new therapeutic compounds using 5-Cl-6-DCM-2-F-4-PY as a starting material.
3. Development of new fluorescent probes using 5-Cl-6-DCM-2-F-4-PY as a scaffold.
4. Development of new enzyme inhibitors using 5-Cl-6-DCM-2-F-4-PY as a lead compound.
5. Development of new signal transduction inhibitors using 5-Cl-6-DCM-2-F-4-PY as a scaffold.
6. Development of new imaging agents using 5-Cl-6-DCM-2-F-4-PY as a starting material.
7. Investigation of the biochemical and physiological effects of 5-Cl-6-DCM-2-F-4-PY in vivo.
8. Investigation of the mechanism of action of 5-Cl-6-DCM-2-F-4-PY in vitro.
Synthesis Methods
5-Cl-6-DCM-2-F-4-PY can be synthesized using a two-step process. The first step involves the reaction of 5-chloro-2-fluoro-4-pyrimidinamine (5-Cl-2-F-4-PY) with dichloromethylene (DCM) to form 5-chloro-6-(dichloromethyl)-2-fluoro-4-pyrimidinamine (5-Cl-6-DCM-2-F-4-PY). This reaction is carried out in the presence of an inert solvent such as THF at room temperature. The second step involves the purification of the crude product through recrystallization.
Scientific Research Applications
5-Cl-6-DCM-2-F-4-PY has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of novel compounds with potential therapeutic applications. It has also been used as a reagent in the synthesis of novel fluorinated compounds with interesting physical and chemical properties. 5-Cl-6-DCM-2-F-4-PY has also been used in the study of enzyme inhibition, as well as in the study of signal transduction pathways.
properties
IUPAC Name |
5-chloro-6-(dichloromethyl)-2-fluoropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3FN3/c6-1-2(3(7)8)11-5(9)12-4(1)10/h3H,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTMEEASGINQIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1N)F)C(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B6305840.png)



![N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine](/img/structure/B6305879.png)





